7-chloro-3-methyl-benzofuran-2-carboxylic Acid
Overview
Description
7-chloro-3-methyl-benzofuran-2-carboxylic acid is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities. Benzofuran derivatives are found in various natural products and synthetic compounds, making them significant in the fields of drug discovery and development .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may have a significant impact on cellular function.
Biochemical Analysis
Biochemical Properties
7-Chloro-3-methyl-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, impacting cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, leading to altered cellular functions. Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting their function and viability. Detailed studies on its metabolic interactions are essential for understanding its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments, impacting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity, as different cellular environments may influence its interactions with biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of salicylaldehyde derivatives with appropriate reagents to form the benzofuran core, followed by chlorination and methylation steps .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve catalytic processes to ensure high yield and purity. For example, the use of cuprous chloride as a catalyst in the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones can produce methyl-substituted benzofuran rings efficiently .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-methyl-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation, respectively.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and applications .
Scientific Research Applications
7-chloro-3-methyl-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its use in treating skin diseases.
Bergapten: Used in the treatment of inflammation.
Uniqueness
7-chloro-3-methyl-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWYZUBCAKLCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367946 | |
Record name | 7-chloro-3-methyl-benzofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32565-18-7 | |
Record name | 7-Chloro-3-methyl-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32565-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-chloro-3-methyl-benzofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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